![molecular formula C16H20N2O5 B2388159 Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate CAS No. 866018-75-9](/img/structure/B2388159.png)
Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate, also known as ANPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ANPP is a precursor to fentanyl, a potent synthetic opioid that is used for pain management and anesthesia. ANPP has also been studied for its potential use in the treatment of cancer and other diseases.
Scientific Research Applications
Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has been studied for its potential applications in various fields, including medicine and chemistry. As a precursor to fentanyl, Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has been used in the production of pharmaceuticals for pain management and anesthesia. Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has also been studied for its potential use in the treatment of cancer and other diseases. In addition, Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has been used as a reagent in organic chemistry for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act as a mu-opioid receptor agonist. This means that it binds to the mu-opioid receptor in the brain and spinal cord, producing analgesic and sedative effects. Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate may also have other effects on the central nervous system, including respiratory depression and euphoria.
Biochemical and Physiological Effects:
Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has also been shown to have a high potential for abuse and dependence, making it a controlled substance in many countries.
Advantages and Limitations for Lab Experiments
Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has several advantages as a reagent in organic chemistry, including its high yield and relatively low cost. However, Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate is also a controlled substance, making it difficult to obtain in some countries. In addition, Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate has a high potential for abuse and dependence, making it a potentially dangerous substance to work with in the laboratory.
Future Directions
There are several areas of research that could be pursued in the future with regards to Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate. One area of interest is the development of new synthetic methods for Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate that are more efficient and cost-effective. Another area of interest is the study of Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate's potential applications in the treatment of cancer and other diseases. Finally, there is a need for further research into the biochemical and physiological effects of Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate, particularly with regards to its potential for abuse and dependence.
Synthesis Methods
Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate can be synthesized using a variety of methods, including the Leuckart-Wallach reaction and the Nenitzescu reaction. The Leuckart-Wallach reaction involves the reaction of 4-anilino-1-piperidinecarboxylic acid ethyl ester with acetic anhydride and nitric acid to produce Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate. The Nenitzescu reaction involves the reaction of 3-acetyl-4-nitrophenol with piperidine and ethyl chloroformate to produce Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate. Both methods have been used successfully to produce Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate in the laboratory.
properties
IUPAC Name |
ethyl 1-(3-acetyl-4-nitrophenyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-3-23-16(20)12-6-8-17(9-7-12)13-4-5-15(18(21)22)14(10-13)11(2)19/h4-5,10,12H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZFULBZCSVAGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821790 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 1-(3-acetyl-4-nitrophenyl)-4-piperidinecarboxylate |
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